molecular formula C10H20N2O B2677767 rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis CAS No. 2059923-79-2

rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis

Cat. No.: B2677767
CAS No.: 2059923-79-2
M. Wt: 184.283
InChI Key: XLDIFWBAGIUHED-CBMCFHRWSA-N
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Description

“rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopentane ring substituted with a methoxypyrrolidine group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis” typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxypyrrolidine Group: This step may involve nucleophilic substitution reactions where a methoxypyrrolidine moiety is introduced to the cyclopentane ring.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypyrrolidine group.

    Reduction: Reduction reactions may target the cyclopentane ring or the amine group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Studying its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigating its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays or imaging.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of “rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis” would depend on its specific applications. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. In catalysis, it may act as a ligand, facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, trans
  • (1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclohexan-1-amine, cis
  • (1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-ol, cis

Uniqueness

The unique combination of the cyclopentane ring and the methoxypyrrolidine group in “rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis” may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-13-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3/t8?,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDIFWBAGIUHED-CBMCFHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)[C@@H]2CCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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